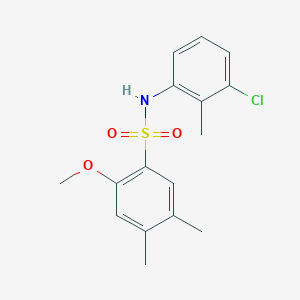
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, also known as CMMS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has also been shown to inhibit the activity of certain receptors involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is its versatility as a building block for the synthesis of novel compounds with unique properties. N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is also relatively easy to synthesize and purify, making it a convenient starting material for many research projects. However, one limitation of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide. One area of interest is the development of new therapeutic agents based on the structure of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide. Researchers are also investigating the use of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide as a building block for the synthesis of novel materials with unique properties, such as self-healing materials and conductive polymers. In addition, there is growing interest in the use of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide as a corrosion inhibitor in industrial processes, which could help to reduce environmental pollution and improve the efficiency of industrial processes.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, or N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide have been explored in this paper. Further research on N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has the potential to lead to new therapeutic agents, materials with unique properties, and improved industrial processes.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves the reaction of 3-chloro-2-methylphenol with 4,5-dimethyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents. In material science, N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been investigated for its potential use as a corrosion inhibitor in industrial processes.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-8-15(21-4)16(9-11(10)2)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIQLDJKVZZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

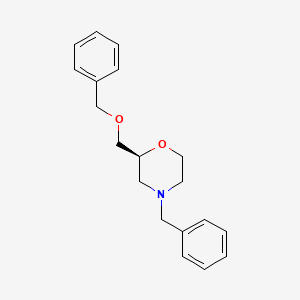
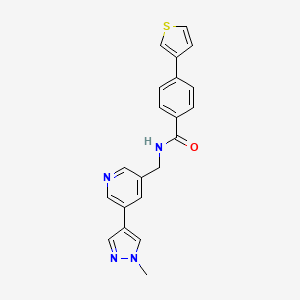
![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
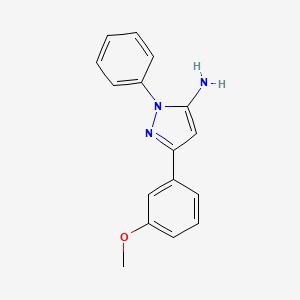
![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)
![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2678179.png)
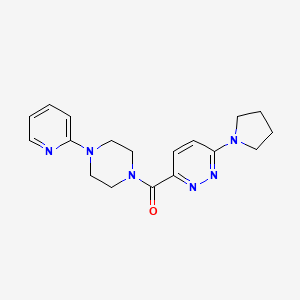
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)